molecular formula C15H14N6O3 B2880982 1-methyl-6-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1903289-71-3

1-methyl-6-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2880982
CAS No.: 1903289-71-3
M. Wt: 326.316
InChI Key: VVQHVGHQUAAGES-UHFFFAOYSA-N
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Description

1-methyl-6-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide is a chemical compound with the CAS Number 1903289-71-3 and a molecular formula of C 15 H 14 N 6 O 3 . It has a molecular weight of 326.31 g/mol . This substance features a complex molecular structure incorporating both a 1-methyl-6-oxo-1,6-dihydropyridazine moiety and a 4-oxobenzo[ d ][1,2,3]triazin-3(4H)-yl group, linked via an ethylcarboxamide chain. The presence of these heterocyclic systems suggests potential for interesting biochemical properties and makes it a valuable scaffold for scientific investigation in medicinal chemistry and drug discovery. The primary research applications for this compound are explored in early-stage discovery research. It is suited for use as a building block in the synthesis of more complex molecules, as a reference standard in analytical studies, or as a potential pharmacophore in biological screening assays. Researchers are encouraged to investigate its specific mechanism of action and full research value in their respective fields. Please note : This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with care in a controlled laboratory setting.

Properties

IUPAC Name

1-methyl-6-oxo-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3/c1-20-13(22)7-6-12(18-20)14(23)16-8-9-21-15(24)10-4-2-3-5-11(10)17-19-21/h2-7H,8-9H2,1H3,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQHVGHQUAAGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

  • Oxidation: The presence of the oxo groups makes this compound susceptible to oxidation reactions, possibly forming higher-order oxides.

  • Reduction: Reduction could lead to the formation of alcohols or amines depending on the target functional groups.

  • Substitution: Nucleophilic substitution reactions might occur at the reactive positions on the dihydropyridazine or benzo[d][1,2,3]triazin-4-one rings. Common reagents might include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide for substitution reactions. Major products vary widely based on the specific reaction and conditions.

Scientific Research Applications: This compound holds potential for various applications:

  • Chemistry: It can be used as a building block for more complex molecules or for studying reaction mechanisms.

  • Biology: Potential as a ligand in binding studies due to its complex structure.

  • Medicine: Investigated for its potential pharmacological properties, like enzyme inhibition or as an antimicrobial agent.

  • Industry: Possible applications in materials science due to its structural properties.

Mechanism of Action: The specific mechanism of action depends on the target application. In biological systems, it might interact with enzymes or receptors, inhibiting or modifying their activity. For example, binding to an enzyme's active site might inhibit its function. The pathways involved would depend on the specific biological target but could include common signaling pathways modulated by small molecules.

Comparison with Similar Compounds: Compared to other compounds with a dihydropyridazine or benzo[d][1,2,3]triazin-4-one structure, this compound's uniqueness lies in its combined structural motifs. Similar compounds could include:

  • Dihydropyridazines with different substituents.

  • Benzo[d][1,2,3]triazin-4-one derivatives with varied functional groups

Biological Activity

The compound 1-methyl-6-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide is a derivative of pyridazine and benzotriazine, which has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and implications in pharmacology based on diverse research findings.

Chemical Structure and Properties

The compound's chemical formula is C17H16N4O3C_{17}H_{16}N_{4}O_{3}, with a molecular weight of approximately 328.34 g/mol. Its structure includes a dihydropyridazine moiety linked to a benzotriazine derivative, suggesting potential interactions with biological targets due to the presence of both nitrogen-rich heterocycles.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Various methods have been reported for synthesizing similar derivatives, often focusing on optimizing yield and purity.

Anticancer Activity

Recent studies indicate that compounds related to benzotriazines exhibit significant anticancer properties. For instance, derivatives have been shown to reduce recombinant human cancer cell growth in vitro, particularly through mechanisms involving apoptosis and cell cycle arrest . The specific compound has not been extensively tested in clinical settings; however, its structural similarities to known anticancer agents suggest potential efficacy against various cancer types.

Cholinesterase Inhibition

Research into related compounds has highlighted their role as cholinesterase inhibitors. For example, derivatives of 4-oxobenzo[d][1,2,3]triazin have demonstrated strong inhibitory effects against butyrylcholinesterase (BuChE), with some compounds showing up to 49-fold higher activity than standard inhibitors like donepezil . This suggests that the compound may also possess similar inhibitory properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's.

Case Studies and Research Findings

A recent study synthesized a series of 4-oxobenzo[d][1,2,3]triazin derivatives and evaluated their biological activities. Among these compounds, some demonstrated promising results as cholinesterase inhibitors with IC50 values in the sub-micromolar range . This highlights the potential of similar compounds like this compound as therapeutic agents.

Activity Type Effect Reference
AnticancerInhibits cancer cell growth
Cholinesterase InhibitionStrong BuChE inhibition
AntimicrobialPotential activity against pathogens

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing pyridazine, benzotriazinone, or related scaffolds, as inferred from the evidence.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound 1,6-dihydropyridazine 1-methyl, 6-oxo, benzo-triazinone-ethyl carboxamide C₁₆H₁₅N₇O₃ ~377.34 Dual heterocyclic system; benzo-triazinone may enhance π-π stacking
4-hydroxy-N-[(1E)-(methoxyimino)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide () 1,6-dihydropyridazine 1-phenyl, 4-hydroxy, methoxyiminomethyl C₁₃H₁₂N₄O₄ 288.26 Phenyl group increases hydrophobicity; methoxyimino may stabilize tautomers
6-(2-amino-6-substituted-phenyl-pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one () Benzoxazine-pyrimidine hybrid 4-methyl, substituted phenyl-pyrimidine Not specified Not specified Benzoxazine-pyrimidine hybrid; likely improved metabolic stability

Key Findings

Structural Complexity: The target compound’s benzo-triazinone-ethyl carboxamide substituent distinguishes it from simpler pyridazine derivatives like the phenyl-substituted analog in . This may confer stronger binding to targets requiring extended aromatic interactions (e.g., kinase ATP pockets) .

However, the benzo-triazinone moiety may require specialized coupling reagents or protective group strategies .

Physicochemical Properties: The molecular weight of the target compound (~377.34) exceeds that of the phenyl-substituted analog (288.26), suggesting reduced solubility in aqueous media. The benzo-triazinone group, however, could improve crystallinity, aiding in X-ray structure determination (as implied by ’s discussion of SHELX applications) .

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